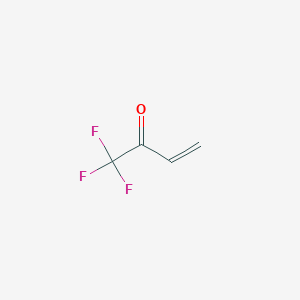

1,1,1-Trifluorobut-3-en-2-one

描述

Significance of Trifluoromethylated α,β-Unsaturated Carbonyl Compounds in Contemporary Organic Synthesis Research

Trifluoromethylated α,β-unsaturated carbonyl compounds represent a highly significant class of molecules in modern organic synthesis. The integration of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties. jst.go.jp This is primarily due to the unique features of the CF₃ group, such as its high electronegativity, steric bulk, and ability to enhance metabolic stability and lipophilicity. jst.go.jp These characteristics are particularly sought after in the design of pharmaceuticals and agrochemicals, as they can improve a molecule's bioavailability, binding affinity to target enzymes or receptors, and resistance to metabolic degradation. jst.go.jpufl.edu

The α,β-unsaturated carbonyl motif is a versatile synthetic intermediate, known for its susceptibility to a wide range of chemical transformations. acs.org The presence of the strongly electron-withdrawing CF₃ group at the α- or β-position of the enone system further enhances its reactivity, making it a powerful building block. smolecule.com This heightened electrophilicity facilitates various reactions, including conjugate additions (Michael additions), cycloadditions, and reactions with nucleophiles, providing access to a diverse array of complex fluorinated molecules. mdpi.com Consequently, trifluoromethylated α,β-unsaturated ketones are pivotal synthons for constructing CF₃-containing heterocycles like pyridines, pyrazoles, and pyrimidines, which are core structures in many active compounds. mdpi.com The development of new methods for the regioselective and stereoselective introduction of the CF₃ group into α,β-unsaturated carbonyls remains an active and important area of research, aiming to provide efficient pathways to novel and potent bioactive molecules. ufl.eduacs.orgorganic-chemistry.org

Historical Development and Evolution of Research on 1,1,1-Trifluorobut-3-en-2-one

Research into this compound and its derivatives has evolved significantly, driven by their utility as fluorinated building blocks. Early synthetic methods for producing related structures, such as 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones, often involved the reaction of trifluoroacetic anhydride (B1165640) with vinyl ethers. google.comgoogle.com For instance, a 1976 report detailed the synthesis of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) from the reaction of trifluoroacetic anhydride and ethyl vinyl ether, though this method required long reaction times. google.com

A significant challenge with these early routes was the production of corrosive byproducts like hydrogen chloride (HCl) or trifluoroacetic acid, which could degrade the desired product and required the use of a base for neutralization. google.com Furthermore, the use of highly flammable and potentially mutagenic vinyl ethers posed safety concerns, particularly for large-scale industrial production. google.com

Subsequent research focused on developing more efficient, safer, and cost-effective synthetic strategies. A notable advancement was the development of a one-step condensation method. A patent describes the synthesis of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones directly from the condensation of 1,1,1-trifluoroacetone (B105887) with alkyl formates or acetates using an acid catalyst. google.com This approach avoids the formation of HCl and the use of hazardous vinyl ethers, making it more suitable for industrial applications. google.com Catalysts such as trifluoroacetic acid (TFA), ZnCl₂, and BF₃·OEt₂ have been shown to be effective, with TFA demonstrating high efficiency. google.com This evolution from multi-step, hazardous processes to streamlined, safer methods reflects the ongoing effort to make these valuable trifluoromethylated synthons more accessible for research and development in agrochemicals and pharmaceuticals. google.com

Foundational Structural Motifs and Influential Functional Groups in this compound Derivatives

The chemical reactivity and utility of this compound are defined by its core structure and can be tuned by the introduction of various functional groups. The foundational motifs are the trifluoromethyl (CF₃) group and the α,β-unsaturated ketone (enone) system.

Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, it significantly increases the electrophilicity of the carbonyl carbon and the β-carbon of the double bond. This enhances the molecule's susceptibility to nucleophilic attack and influences the stability and biological activity of its derivatives. smolecule.com

α,β-Unsaturated Ketone System : This conjugated system is the primary site of reactivity, participating in crucial bond-forming reactions such as Michael additions and cyclocondensations, which are fundamental for building more complex molecular architectures.

Derivatives of this compound are created by adding influential functional groups, typically at the 4-position, which modulate the electronic properties and synthetic applications of the core structure. These substituents create a "push-pull" effect, where an electron-donating group at the β-position can further polarize the double bond, enhancing its reactivity. smolecule.com

Below is a table detailing key derivatives and the influence of their respective functional groups.

| Derivative Name | Influential Functional Group(s) | Impact on Reactivity and Application |

| 4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Ethoxy (-OCH₂CH₃) | The electron-donating ethoxy group makes the alkoxy group a good leaving group in substitution reactions with nucleophiles like amines and hydrazines. mdpi.comcymitquimica.com It is a key precursor for synthesizing various trifluoromethylated heterocycles. jst.go.jp |

| 4-Amino-1,1,1-trifluorobut-3-en-2-one | Amino (-NH₂) | The amino group can participate in cyclization and coupling reactions. cymitquimica.com These enaminones are stable and serve as versatile intermediates for synthesizing nitrogen-containing heterocycles. cymitquimica.com |

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | Two Methoxy (-OCH₃) groups | Used in Lewis acid-mediated cyclocondensation reactions with dienes to regioselectively form functionalized trifluoromethyl-substituted salicylates, phenols, and pyran-4-ones. nih.govacs.org |

| (E)-4-Amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Amino (-NH₂) and Ethoxy (-OCH₂CH₃) | This compound combines electron-donating and electron-withdrawing features, making it a valuable building block. It undergoes reactions like oxidation, reduction, and substitution. |

| 4-Aryl-1,1,1-trifluorobut-3-en-2-ones | Aryl (e.g., Phenyl) | The aryl group extends the conjugation of the system. These compounds can undergo acid-promoted cyclization reactions with arenes to form trifluoromethyl-substituted indanes. researchgate.netresearchgate.net |

| (Z)-3-Bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Bromo (-Br) and Ethoxy (-OCH₂CH₃) | The bromine atom provides an additional reactive site. It can be used in condensation reactions, for example with diaminofurazan, to create complex heterocyclic systems. iucr.org |

Structure

3D Structure

属性

分子式 |

C4H3F3O |

|---|---|

分子量 |

124.06 g/mol |

IUPAC 名称 |

1,1,1-trifluorobut-3-en-2-one |

InChI |

InChI=1S/C4H3F3O/c1-2-3(8)4(5,6)7/h2H,1H2 |

InChI 键 |

SOORGXWFPWFCHM-UHFFFAOYSA-N |

规范 SMILES |

C=CC(=O)C(F)(F)F |

产品来源 |

United States |

Synthetic Methodologies for 1,1,1 Trifluorobut 3 En 2 One and Its Functionalized Analogues

Classical and Contemporary Synthetic Routes to 1,1,1-Trifluorobut-3-en-2-one Systems

The construction of the this compound core and its derivatives relies on several foundational synthetic strategies. These include building the carbon skeleton through condensation reactions, functionalizing the scaffold via Michael additions, and incorporating the essential trifluoromethyl group using targeted fluorination techniques.

Condensation Reactions: Diverse Approaches to the Butenone Scaffold

Condensation reactions are a cornerstone for the synthesis of the α,β-unsaturated ketone core of this compound. A prevalent method involves the Claisen-Schmidt condensation, where a trifluoromethyl ketone (or its precursor) reacts with an aldehyde. For instance, the reaction of ethyl trifluoroacetate (B77799) with acetone (B3395972) serves as a common route to produce a trifluoromethyl-β-diketone, which can then be converted to the desired butenone.

A particularly useful variant for creating functionalized analogues is the reaction between a trifluoroacetyl precursor and a vinyl ether. The synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), a key intermediate, is achieved by reacting trifluoroacetic anhydride (B1165640) with ethyl vinyl ether, often in the presence of a mild base like pyridine (B92270). acs.org This approach provides direct access to alkoxy-substituted butenones, which are valuable precursors for further transformations. researchgate.net The general mechanism involves the acylation of the vinyl ether followed by elimination to form the conjugated system.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Ethyl trifluoroacetate | Acetone | 1,1,1-Trifluoropentane-2,4-dione | Claisen Condensation |

| Trifluoroacetic anhydride | Ethyl vinyl ether | 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Acylation/Elimination |

| Trifluoroacetaldehyde | Acetone | 4-Hydroxy-1,1,1-trifluorobutan-2-one | Aldol Condensation |

These condensation strategies are fundamental for assembling the core structure, providing a reliable foundation for subsequent functionalization and diversification.

Michael Addition Strategies for Constructing Trifluorobut-3-en-2-one Derivatives

The this compound system is an excellent Michael acceptor. wikipedia.orgmasterorganicchemistry.comlibretexts.org The powerful electron-withdrawing effect of the trifluoromethyl group polarizes the α,β-unsaturated system, making the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This conjugate addition, or Michael reaction, is a key strategy for introducing functional diversity and constructing more complex molecular architectures. wikipedia.orgmasterorganicchemistry.com

The general mechanism involves the 1,4-addition of a nucleophile (the Michael donor) to the butenone (the Michael acceptor). masterorganicchemistry.comlibretexts.org This process forms a new carbon-carbon or carbon-heteroatom bond at the β-position, generating a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. masterorganicchemistry.com A wide variety of nucleophiles can be employed, including carbanions (such as those derived from malonates and β-ketoesters), amines, thiols, and alkoxides. wikipedia.org

For example, the reaction of 4,4,4-trifluorobut-2-yn-1-ones, which are closely related precursors, with acetylacetone (B45752) in the presence of a base like sodium hydride results in an efficient Michael addition to form a functionalized adduct. nih.gov Similarly, nitrogen and oxygen nucleophiles readily add to conjugated acetylenic ketones to yield β-substituted α,β-unsaturated ketones stereospecifically. researchgate.net Weakly basic nucleophiles tend to favor this 1,4-conjugate addition over a direct 1,2-addition to the carbonyl carbon. youtube.com

| Michael Acceptor | Michael Donor (Nucleophile) | Resulting Adduct Class |

|---|---|---|

| This compound | Diethyl Malonate | Substituted glutarate derivative |

| This compound | Aniline | β-Anilino ketone |

| This compound | Thiophenol | β-Thiophenyl ketone |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Indole | β-Indolyl vinyl ketone researchgate.net |

Targeted Fluorination Reactions for Trifluoromethyl Group Incorporation

The incorporation of the trifluoromethyl (CF₃) group is the defining feature of the target compound. Synthetic strategies primarily achieve this not by late-stage fluorination of a butenone scaffold, but by employing starting materials that already contain the CF₃ moiety. This "building block" approach is generally more efficient and avoids the harsh conditions often required for direct trifluoromethylation.

Key trifluoromethylated starting materials include ethyl trifluoroacetate, trifluoroacetic anhydride, and trifluoroacetone. As mentioned, the reaction of trifluoroacetic anhydride with ethyl vinyl ether is a direct and effective method for producing 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. sigmaaldrich.comthegoodscentscompany.comnih.govbldpharm.com This method introduces the complete trifluoroacetyl group (CF₃CO) in a single step.

While the building block approach is dominant, contemporary methods in organofluorine chemistry are continuously being developed. These include transition-metal-catalyzed reactions that can directly introduce a CF₃ group onto organic molecules. However, for the specific synthesis of this compound, the use of pre-fluorinated precursors remains the most practical and widely adopted strategy.

Advanced and Specialized Synthetic Transformations

Beyond the classical methods of construction, advanced synthetic transformations utilize this compound and its analogues as versatile platforms for creating more complex and often heterocyclic structures. These methods leverage the unique reactivity imparted by the trifluoromethyl group to drive specialized exchange and cyclization reactions.

O,N-Exchange Reactions in the Synthesis of Substituted Trifluorobut-3-en-2-ones

Functionalized analogues, such as 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones, are excellent substrates for nucleophilic substitution reactions. The alkoxy group at the β-position can be readily displaced by nitrogen nucleophiles in an O,N-exchange reaction. This transformation provides a powerful route to synthesize β-amino-α,β-unsaturated trifluoromethyl ketones, which are valuable intermediates in pharmaceutical and materials science.

In this reaction, the lone pair of the nitrogen nucleophile attacks the electrophilic β-carbon, leading to an addition-elimination mechanism. The alkoxy group acts as a good leaving group, facilitating the formation of the new carbon-nitrogen bond. This method is highly effective for a range of nitrogen nucleophiles. For instance, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with ethylenediamine (B42938) leads to the formation of 5-trifluoromethyl-2,3-dihydro-1,4-diazepine in good yield. researchgate.net Similarly, reaction with o-phenylenediamine (B120857) under the same conditions yields 2-trifluoromethyl benzimidazole. researchgate.net

| Nitrogen Nucleophile | Product | Reference |

|---|---|---|

| Ethylenediamine | 5-Trifluoromethyl-2,3-dihydro-1,4-diazepine | researchgate.net |

| o-Phenylenediamine | 2-Trifluoromethyl benzimidazole | researchgate.net |

| Methylhydrazine | Mixture of trifluoromethyl-substituted pyrazoles | researchgate.net |

Cyclocondensation Reactions Utilizing this compound Precursors

The trifluoromethyl-activated butenone system is a potent building block for constructing a variety of heterocyclic and carbocyclic rings through cyclocondensation reactions. beilstein-journals.org In these reactions, the butenone acts as a four-carbon synthon that reacts with a binucleophile or a diene to form a new ring system.

A significant application is the synthesis of pyrazole (B372694) derivatives. The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with hydrazines is a common and efficient method for producing trifluoromethyl-substituted pyrazoles. researchgate.net For example, its reaction with methylhydrazine yields a mixture of 1-methyl-3-(trifluoromethyl)pyrazole and 1-methyl-5-(trifluoromethyl)pyrazole via a dihydropyrazol-5-ol intermediate. researchgate.net

Furthermore, more complex cyclocondensations, such as formal [3+3] cycloadditions, have been developed. The reaction of 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one with 1,3-bis(silyloxy)-1,3-butadienes serves as a prime example. acs.org The outcome of this reaction can be controlled by the choice of Lewis acid. When titanium tetrachloride (TiCl₄) is used, the reaction yields functionalized 4-methoxy-6-(trifluoromethyl)salicylates. acs.org In contrast, using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) as the catalyst directs the reaction towards the formation of pyran-4-ones. acs.org These transformations highlight the utility of trifluorobut-3-en-2-one precursors in regioselective syntheses of complex aromatic and heterocyclic systems. acs.orgresearchgate.net

| Butenone Precursor | Reactant | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Methylhydrazine | Refluxing ethanol | Pyrazoles | researchgate.net |

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadiene | TiCl₄ | Salicylates | acs.org |

| 4,4-Dimethoxy-1,1,1-trifluorobut-3-en-2-one | 1,3-Bis(silyloxy)-1,3-butadiene | Me₃SiOTf | Pyran-4-ones | acs.org |

| 4-Aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones | Urea | HCl | Pyrimidinones | researchgate.net |

Methodologies for the Preparation of 4-Alkoxy-1,1,1-trifluorobut-3-en-2-ones

The synthesis of 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones, important intermediates for producing fluorinated heterocyclic compounds, has been approached through several methodologies. google.com A predominant strategy involves the reaction of vinyl ethers with trifluoroacetylating agents. google.comresearchgate.net

One common method is the trifluoroacetylation of enol ethers or their corresponding acetals using trifluoroacetic anhydride, typically in the presence of a base such as pyridine to neutralize the trifluoroacetic acid byproduct formed during the reaction. researchgate.netpatsnap.comnbinno.com This approach is widely cited for preparing compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. nbinno.com

Similarly, trifluoroacetyl chloride can be used in place of the anhydride to react with vinyl ethers. google.com This reaction also generates a corrosive byproduct, hydrogen chloride (HCl), which necessitates the use of an acid scavenger or base to prevent acid-mediated degradation of the desired product. google.com

A different approach utilizes trifluoroacetic acid, a vinyl alkyl ether, and phosgene (B1210022) as the primary raw materials. patsnap.com This process is conducted in the presence of a solvent and an acid-binding agent, such as N,N-dimethylaniline. The reaction involves the dropwise addition of trifluoroacetic acid, followed by the introduction of the vinyl ether and phosgene at low temperatures (0 to -10°C). patsnap.com

To overcome challenges associated with the above methods, such as the use of hazardous reagents and the formation of corrosive byproducts, an alternative route starting from 1,1,1-trifluoroacetone (B105887) has been developed. google.com This inventive method provides a more direct, single-step synthesis. It avoids the use of highly flammable and mutagenic vinyl ethers as well as the problematic trifluoroacetyl chloride. The byproducts of this process are limited to acetic acid, ethyl acetate, and ethyl formate (B1220265), which allows for the use of standard, non-HCl-resistant reactors. google.com

Optimization Strategies and Comparative Analysis of Synthetic Yields and Selectivity

The various synthetic routes to 4-alkoxy-1,1,1-trifluorobut-3-en-2-ones offer different advantages and disadvantages concerning yield, cost, safety, and environmental impact. Optimization strategies focus on improving these aspects by exploring alternative reagents and reaction pathways.

Historically, the reaction of vinyl ethers with trifluoroacetic anhydride or trifluoroacetyl chloride has been a standard approach. google.com The method using trifluoroacetic anhydride with pyridine as a base achieves a high yield of 83.6% and a purity of 98%. patsnap.com However, the high molecular weight and cost of trifluoroacetic anhydride make this process expensive for large-scale production. patsnap.com The use of trifluoroacetyl chloride is also effective but results in the formation of corrosive hydrogen chloride, posing challenges for equipment and product stability. google.com A significant drawback to both these methods is their reliance on vinyl ethers, which are highly flammable and considered mutagenic. google.com

A method employing trifluoroacetic acid, vinyl alkyl ether, and phosgene reports a slightly improved yield of 85.6% (based on trifluoroacetic acid) with a product purity of 98%. patsnap.com While the yield is marginally higher, this process still involves vinyl ether and the highly toxic reagent phosgene.

The development of a synthetic method starting from 1,1,1-trifluoroacetone represents a significant optimization. google.com This strategy was specifically designed to circumvent the problems of prior art. By avoiding vinyl ethers and trifluoroacetylating agents that produce strong acids, it offers a safer and more environmentally benign process. google.com This single-step method is more cost-effective as it eliminates the need for a two-step procedure involving the thermolysis of a chlorinated intermediate that is sometimes required in trifluoroacetyl chloride-based syntheses. google.com The byproducts—acetic acid, ethyl acetate, and ethyl formate—are considerably less corrosive and easier to handle than HCl or trifluoroacetic acid, allowing for the use of less specialized equipment. google.com

The following table provides a comparative analysis of these synthetic methodologies.

| Methodology | Starting Materials | Key Reagents | Reported Yield | Key Byproducts | Advantages | Disadvantages |

| Trifluoroacetic Anhydride | Vinyl ether | Trifluoroacetic anhydride, Pyridine | 83.6% patsnap.com | Trifluoroacetic acid | High purity (98%) patsnap.com, Simple operation patsnap.com | Expensive reagent (trifluoroacetic anhydride) patsnap.com, Uses flammable/mutagenic vinyl ether google.com |

| Trifluoroacetyl Chloride | Vinyl ether | Trifluoroacetyl chloride, Base | Not specified | Hydrogen chloride (HCl) google.com | Effective trifluoroacetylation | Forms corrosive HCl google.com, Uses flammable/mutagenic vinyl ether google.com, May require a two-step process google.com |

| Trifluoroacetic Acid/Phosgene | Trifluoroacetic acid, Vinyl alkyl ether | Phosgene, N,N-dimethylaniline | 85.6% patsnap.com | - | High yield and purity (98%) patsnap.com | Uses highly toxic phosgene, Uses flammable/mutagenic vinyl ether |

| 1,1,1-Trifluoroacetone | 1,1,1-Trifluoroacetone | Not specified | Not specified | Acetic acid, Ethyl acetate, Ethyl formate google.com | Avoids vinyl ethers and corrosive byproducts google.com, Single synthetic step google.com, Less costly google.com | Specific yield data not publicly detailed |

Reactivity Profiles and Mechanistic Elucidations of 1,1,1 Trifluorobut 3 En 2 One

Fundamental Reactivity Patterns: Electrophilic and Nucleophilic Pathways

1,1,1-Trifluorobut-3-en-2-one exhibits a dual reactivity profile, enabling additions at two distinct electrophilic sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition). The pathway taken is largely determined by the nature of the nucleophile.

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl carbon of this compound is highly electrophilic due to the strong inductive effect of the adjacent CF₃ group. This makes it a prime target for "hard" nucleophiles, leading to 1,2-addition products where the nucleophile adds directly to the carbonyl carbon. This reaction transforms the carbon's hybridization from sp² to sp³, resulting in a tetrahedral intermediate that, upon protonation, yields a tertiary alcohol. masterorganicchemistry.comlibretexts.org

Strong, irreversible nucleophiles such as organolithium reagents and Grignard reagents typically favor this 1,2-addition pathway. masterorganicchemistry.comyoutube.comlibretexts.org For instance, the reaction with an organolithium reagent would proceed by attacking the carbonyl carbon, breaking the C=O π-bond, and forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting alkoxide to give the corresponding trifluoromethylated allyl alcohol.

Table 1: Examples of 1,2-Nucleophilic Addition Reactions on α,β-Unsaturated Ketones

| Nucleophile Type | Example Reagent | Product Type | Pathway |

|---|---|---|---|

| Organometallic | Organolithium (RLi) | Tertiary Alcohol | 1,2-Addition |

| Organometallic | Grignard Reagent (RMgX) | Tertiary Alcohol | 1,2-Addition |

This table illustrates the general reactivity of enones with hard nucleophiles, which predominantly yield 1,2-addition products.

Nucleophilic Additions to the Alkenyl System (Conjugate Additions)

The electron-withdrawing nature of the trifluoromethyl ketone group is transmitted through the double bond, rendering the β-carbon electrophilic. This allows for conjugate addition, also known as Michael addition, where a nucleophile attacks the β-carbon. libretexts.orgwikipedia.org This pathway is generally favored by "soft" and reversible nucleophiles. masterorganicchemistry.comlibretexts.org

The mechanism involves the attack of the nucleophile on the β-carbon, which causes the π-electrons of the double bond to shift, ultimately leading to the formation of an enolate intermediate. youtube.com This enolate is then protonated to yield the final 1,4-adduct, which is a saturated ketone. youtube.com Nucleophiles that commonly participate in conjugate addition include enolates, amines, and thiols. masterorganicchemistry.comyoutube.com The use of β-trifluoromethylated enones as synthons in various asymmetric catalytic transformations highlights the importance of this reaction pathway. rsc.org

A related compound, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), serves as a versatile building block for synthesizing various trifluoromethyl-substituted heterocycles through an initial addition-elimination reaction, which is a variant of conjugate addition. researchgate.net

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

While the double bond in this compound is electron-deficient and thus deactivated towards many electrophilic attacks, reactions with potent electrophiles are still possible. Electrophilic addition to an alkene typically proceeds through the formation of a carbocation intermediate. In the case of this enone, the initial attack by an electrophile (E⁺) would occur at the terminal carbon (C4) to form a more stable carbocation at C3, which is adjacent to the electron-withdrawing carbonyl group. However, this carbocation would be destabilized.

A more plausible scenario involves the initial protonation or attack at the carbonyl oxygen, which would enhance the electrophilicity of the β-carbon and could facilitate a subsequent reaction across the double bond. Research on related systems shows that electrophilic reagents, including S-(trifluoromethyl)dibenzothiophenium salts (Umemoto's reagents) and hypervalent iodine compounds (Togni's reagents), are used for electrophilic trifluoromethylation, showcasing the reactivity of electrophiles with specific organic substrates. uni-muenchen.debeilstein-journals.org

Acid-Promoted Transformations and Investigation of Reactive Intermediates

The behavior of this compound in highly acidic media provides insight into the fundamental properties of the protonated species and the formation of reactive cationic intermediates.

Protonation Studies of the Enone System in Brønsted Superacids

In Brønsted superacids, such as fluorosulfuric acid (HSO₃F) or mixtures like "Magic Acid" (HSO₃F-SbF₅), carbonyl compounds are readily protonated on the oxygen atom. libretexts.orglibretexts.orgwikipedia.org Superacids are exceptionally strong proton donors, capable of protonating even very weak bases. umn.edu For this compound, protonation at the carbonyl oxygen is expected to generate a resonance-stabilized hydroxyallyl cation.

The high acidity of the medium stabilizes the resulting carbocation, allowing for its direct observation and characterization by spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR). cas.cn NMR studies, particularly ¹³C and ¹⁹F NMR, are powerful tools for examining the structure and charge distribution in these cationic species. nih.gov The significant downfield shift of carbon signals in the ¹³C NMR spectrum upon protonation provides direct evidence for the formation of a carbocationic center.

Generation and Characterization of Trifluoromethyl-Allyl Cations

The protonation of this compound in a superacid medium leads to the formation of a 1-trifluoromethyl-3-hydroxyallyl cation. This species is a specific type of trifluoromethyl-substituted allyl cation. Research by G.K. Surya Prakash and colleagues involved the preparation of α-trifluoromethyl substituted allyl cations by ionizing the corresponding alcohols in an SbF₅/SO₂ClF solution at low temperatures. mst.edu These cations were then characterized using ¹³C NMR spectroscopy. mst.edu

The characterization of these cations reveals a delocalized positive charge across the C1 and C3 carbons. The trifluoromethyl group significantly influences the charge distribution and stability of the cation. The rotational barriers around the C-C bonds and the chemical shifts observed in the NMR spectra provide detailed information about the electronic structure of these intermediates. mst.edu Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to further understand the geometries and charge densities of these trifluoromethyl-substituted allyl cations. mst.edu

Table 2: Spectroscopic Methods for Characterizing Reactive Intermediates

| Spectroscopic Technique | Information Obtained | Relevance to Cation Studies |

|---|---|---|

| ¹³C NMR | Chemical shifts indicate the electronic environment and charge on carbon atoms. | Observation of downfield shifts confirms carbocation formation and charge delocalization. mst.edu |

| ¹⁹F NMR | Sensitive to the electronic environment of the CF₃ group. | Provides information on the electronic effects of the cation on the trifluoromethyl substituent. nih.gov |

Intramolecular Ring Closure and Friedel-Crafts Type Cyclizations Leading to Trifluoromethylated Indanes

The intramolecular Friedel-Crafts reaction is a powerful tool for the construction of cyclic compounds, and it has been successfully applied to derivatives of this compound to synthesize trifluoromethylated indanes. mdpi.comresearchgate.net This type of reaction typically involves the generation of a carbocation intermediate from an alkene, which then undergoes electrophilic aromatic substitution to form a new ring. d-nb.info

In the context of this compound, the reaction of its derivatives with arenes in the presence of a strong acid, such as trifluoromethanesulfonic acid (TfOH), leads to the formation of 1,3-diaryl-substituted 1-trifluoromethylindanes. mdpi.com A notable feature of this cyclization is its high stereoselectivity, exclusively affording the trans-configuration of the aryl groups. mdpi.com The proposed mechanism for this stereoselectivity involves a possible cation-π stacking stabilization between the phenyl groups in the intermediate carbocations. mdpi.com

The reaction conditions can be optimized to favor the formation of the desired indane derivatives. For instance, it has been found that in acid mixtures less potent than TfOH, the formation of trifluoromethylated indenes can become a significant side reaction. researchgate.net The choice of catalyst and solvent is therefore crucial for achieving high yields and selectivities. For example, a combination of a chiral (salen)chromium(III) complex and BF₃·OEt₂ has been shown to be an effective catalyst system for the intramolecular Friedel-Crafts cyclization of related Morita–Baylis–Hillman adducts, leading to the formation of indenes under mild conditions. beilstein-journals.orgnih.gov

The following table summarizes the synthesis of various trifluoromethylated indanes from this compound derivatives:

| Starting Material | Arene | Product | Stereochemistry | Reference |

| This compound derivative | Benzene | 1,3-Diaryl-1-trifluoromethylindane | trans | mdpi.com |

| Bromo-substituted CF₃-enone | Benzene | 1-Bromo-1-trifluoromethylindane | Stereoselective | mdpi.com |

Stereochemical Outcomes and Diastereoselective Synthesis in Acid-Catalyzed Reactions

Acid-catalyzed reactions involving this compound and its derivatives often proceed with a high degree of stereocontrol, leading to the formation of specific diastereomers. mdpi.com The stereochemical outcome is influenced by the reaction mechanism and the nature of the intermediates formed.

As mentioned in the previous section, the acid-catalyzed Friedel-Crafts cyclization of this compound derivatives with arenes yields exclusively trans-1,3-diaryl-substituted 1-trifluoromethylindanes. mdpi.com This high diastereoselectivity is attributed to the thermodynamic stability of the trans isomer and potential stabilizing interactions, such as cation-π stacking, in the transition state. mdpi.com

The stereocontrolled synthesis of complex molecules containing multiple fluorine atoms often relies on sequential fluorination reactions where the stereochemistry of each step is carefully controlled. nih.gov For instance, the synthesis of alkanes with five contiguous fluorine atoms has been achieved through the sequential fluorination of diastereoisomeric alcohol-diepoxides, where epoxide ring-opening and dehydroxyfluorination reactions proceed with high stereospecificity. nih.gov While not directly involving this compound, these examples highlight the general principles of diastereoselective synthesis in fluorinated compounds.

The development of asymmetric catalytic methods is crucial for accessing enantiomerically enriched trifluoromethylated compounds. rsc.org Chiral catalysts can influence the stereochemical outcome of reactions by creating a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Catalytic Approaches and Emerging Reaction Pathways

Lewis Acid Catalysis in Cycloaddition and Cyclization Reactions

Lewis acid catalysis plays a significant role in promoting cycloaddition and cyclization reactions involving this compound and related trifluoromethylated enones. wikipedia.org Lewis acids act as electron pair acceptors, activating the enone towards nucleophilic attack by coordinating to the carbonyl oxygen. wikipedia.orgnih.gov This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, making it more susceptible to reaction with dienes or other nucleophiles. wikipedia.org

Common Lewis acids employed in these reactions include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). wikipedia.org The choice of Lewis acid can influence the reaction's rate, yield, and stereoselectivity. For example, in the context of intramolecular Friedel-Crafts reactions of Morita–Baylis–Hillman adducts, a synergistic combination of a chiral (salen)chromium(III) complex and BF₃·OEt₂ has proven effective. beilstein-journals.org

Lewis acid catalysis has also been utilized in the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with electron-rich aromatic systems like indole and N,N-dimethylaniline to produce β-arylvinyltrifluoromethylketones. researchgate.net The Lewis acid facilitates the electrophilic substitution on the aromatic ring.

The development of chiral Lewis acid catalysts has enabled asymmetric cycloadditions, providing access to enantiomerically enriched trifluoromethylated compounds. mdpi.com These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Isothiourea-Mediated Asymmetric Michael-Lactonization Processes

Isothiourea organocatalysis has emerged as a powerful strategy for asymmetric synthesis. rsc.org In the context of trifluoromethylated enones like this compound, isothiourea catalysts have been successfully employed in asymmetric Michael-lactonization reactions. rsc.orgscispace.com

This process involves the reaction of an arylacetic acid with a trifluoromethylenone in the presence of an isothiourea catalyst and an activating agent, such as pivaloyl chloride. rsc.org The reaction proceeds through a Michael addition followed by a lactonization cascade, yielding C(6)-trifluoromethyldihydropyranones with high diastereo- and enantiocontrol. rsc.org Kinetic studies have indicated that the reaction is first-order with respect to both the in situ formed mixed anhydride (B1165640) and the catalyst concentration, with the rate-determining step being the deprotonation of an intermediate acyl isothiouronium ion. rsc.org

The isothiourea catalyst, such as HBTM-2.1, plays a crucial role in controlling the stereochemistry of the reaction. rsc.org The proposed mechanism involves the formation of a C(1)-ammonium enolate from the isothiourea and the activated arylacetic acid, which then undergoes a stereoselective Michael addition to the trifluoromethyl enone. nih.gov

This methodology has also been extended to the synthesis of trifluoromethyl-substituted 2-pyrones through a one-pot Michael addition/lactonization/thiol elimination cascade sequence using (phenylthio)acetic acids and α,β-unsaturated trifluoromethyl ketones. scispace.comsemanticscholar.org

Reactions with Organometallic Reagents (e.g., Organozinc, Phenylmagnesium Bromide)

Organometallic reagents are potent nucleophiles that readily react with the electrophilic carbonyl carbon of this compound and its derivatives. libretexts.orgyoutube.com The nature of the organometallic reagent and the reaction conditions can influence the outcome of the reaction, leading to either 1,2-addition to the carbonyl group or conjugate addition to the enone system.

Organozinc Reagents: The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with organozinc compounds results in 1,2-addition to the carbonyl group. researchgate.net Organozinc reagents are generally less reactive than Grignard or organolithium reagents, which can lead to higher selectivity in some cases. wikipedia.orgsigmaaldrich.com The use of Rieke® Zinc, a highly reactive form of zinc, allows for the direct reaction with alkyl, aryl, and vinyl halides, tolerating a variety of functional groups. sigmaaldrich.com

Phenylmagnesium Bromide: In contrast to organozinc reagents, the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with phenylmagnesium bromide, a Grignard reagent, leads to the substitution of the ethoxy group. researchgate.net Grignard reagents are highly reactive organometallic compounds that can add to carbonyl groups and participate in substitution reactions. libretexts.orgyoutube.com

The table below summarizes the reactions of a derivative of this compound with different organometallic reagents:

| Substrate | Organometallic Reagent | Reaction Type | Product | Reference |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Organozinc compounds | 1,2-Addition | Product of addition to the carbonyl group | researchgate.net |

| 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one | Phenylmagnesium bromide | Substitution | Ethoxy group substitution product | researchgate.net |

Theoretical and Computational Chemistry Studies on Reaction Mechanisms

Theoretical and computational chemistry studies provide valuable insights into the reaction mechanisms, transition states, and reactivity of this compound and related compounds. These studies complement experimental findings and help in the rational design of new reactions and catalysts.

Density Functional Theory (DFT) calculations have been employed to investigate the selectivity of reactions involving trifluoromethylated compounds. For instance, in the oxyfluoromethylation of alkynes, DFT calculations at the M062X/6-311+G(d,p) level of theory successfully supported the observed selectivity between the formation of α-trifluoromethyl ketones and direct trifluoromethylation of an aromatic ring. researchgate.net

Computational studies have also been instrumental in elucidating the mechanism of trifluoromethylation reactions using reagents like TMSCF₃. nih.gov These studies have helped to distinguish between different proposed mechanisms, such as a termolecular anionic chain reaction and a two-step process involving a pentacoordinate alkoxy-siliconate. nih.gov

In the context of cycloaddition reactions, computational analysis can shed light on the nature of the transition states and the factors governing stereoselectivity. For example, in hetero-Diels-Alder reactions of trifluoromethylated nitroalkenes, theoretical studies have confirmed the possibility of forming zwitterionic intermediates. sci-hub.box Bonding Evolution Theory (BET) studies have further revealed that the key cycloaddition step can be non-concerted, proceeding through multiple stages. sci-hub.box

Computational modeling is also used to understand enzyme inhibition by trifluoromethyl ketones. nih.gov These models can predict the binding modes of inhibitors to the active site of an enzyme and elucidate the covalent attacking mechanism. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathway Prediction and Intermediate Stability

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate details of chemical reactions, offering profound insights into reaction pathways and the stability of transient intermediates. In the context of this compound, DFT calculations are instrumental in predicting its reactivity, particularly in cycloaddition reactions, which are fundamental to its synthetic utility.

Theoretical studies on analogous compounds, such as (E)-1,1,1-trifluoro-3-nitrobut-2-ene, have demonstrated the utility of DFT in mapping the potential energy surface of a reaction. sci-hub.box This approach allows for the identification of transition states and the calculation of activation energies, which are critical in determining the feasibility and selectivity of a particular reaction pathway. For instance, in a hetero-Diels-Alder reaction, DFT can be employed to model the concerted versus stepwise mechanisms, providing a nuanced understanding of the reaction's progression. sci-hub.box

The stability of reaction intermediates is another crucial aspect that can be thoroughly investigated using DFT. By calculating the energies of various possible intermediates, researchers can predict which species are more likely to be formed during a reaction. The presence of the electron-withdrawing trifluoromethyl group in this compound significantly influences the stability of charged or radical intermediates, and DFT provides a quantitative measure of these electronic effects.

To illustrate the application of DFT in predicting reaction pathways, consider the hypothetical reaction of this compound with a generic diene. DFT calculations would typically be performed at a specific level of theory (e.g., B3LYP with a 6-31G(d) basis set) to optimize the geometries of the reactants, transition states, and products. The calculated energies can then be used to construct a reaction profile, as shown in the table below.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Diene | 0.0 |

| TS1 (endo) | Transition state for the endo cycloaddition | +15.2 |

| TS2 (exo) | Transition state for the exo cycloaddition | +16.8 |

| Product 1 (endo) | Endo cycloadduct | -25.7 |

| Product 2 (exo) | Exo cycloadduct | -24.1 |

This is a hypothetical data table for illustrative purposes.

The data in the table suggests that the formation of the endo product is kinetically and thermodynamically favored over the exo product, as indicated by the lower activation energy and more negative reaction energy, respectively. Such predictions are invaluable for experimental chemists in designing synthetic strategies and optimizing reaction conditions.

Quantum Chemical Analysis of Electronic Characteristics and Electrophilic Centers

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. For this compound, these analyses are crucial for identifying the most reactive sites within the molecule, particularly its electrophilic centers.

The electrophilicity of this compound is significantly influenced by the presence of the strongly electron-withdrawing trifluoromethyl (CF3) group. This group inductively pulls electron density away from the adjacent carbonyl carbon, rendering it highly electrophilic. Furthermore, the conjugated enone system allows for the delocalization of electron density, which also affects the reactivity of the molecule.

A molecular electrostatic potential (MEP) map is another powerful tool derived from quantum chemical calculations. The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, thus highlighting the electrophilic centers. For this compound, the MEP map would be expected to show a significant region of positive potential around the carbonyl carbon and the β-carbon of the double bond, confirming their electrophilic character.

The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. In reactions with nucleophiles, the LUMO of this compound will interact with the HOMO of the nucleophile. The spatial distribution and energy of the LUMO can provide valuable information about the regioselectivity of such reactions. The LUMO is expected to have a large coefficient on the carbonyl carbon and the β-carbon, indicating that these are the primary sites for nucleophilic attack.

The following table presents hypothetical calculated electronic properties for this compound, which are typically obtained from quantum chemical analyses.

| Property | Calculated Value | Interpretation |

| Global Electrophilicity Index (ω) | 2.5 eV | Indicates a strong electrophilic character |

| LUMO Energy | -3.2 eV | Low energy LUMO suggests high reactivity towards nucleophiles |

| Mulliken Charge on C=O Carbon | +0.65 | Significant positive charge, indicating a strong electrophilic center |

| Mulliken Charge on β-Carbon | +0.20 | Positive charge, indicating a secondary electrophilic center |

This is a hypothetical data table for illustrative purposes.

Strategic Applications of 1,1,1 Trifluorobut 3 En 2 One As a Synthon in Advanced Organic Synthesis

Building Block for Diverse Classes of Organic Compounds

The unique reactivity of 1,1,1-trifluorobut-3-en-2-one and its analogues makes it a foundational component for constructing various classes of organic compounds. Its utility spans the synthesis of numerous heterocyclic systems, substituted aromatics, and other complex carbocycles, solidifying its role as a key intermediate in synthetic chemistry.

Synthesis of Trifluoromethylated Heterocyclic Compounds

Heterocyclic compounds are central to the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into these scaffolds is a proven strategy for enhancing biological activity. ETFBO, in particular, serves as a versatile precursor for a multitude of CF₃-substituted heterocycles through cyclocondensation reactions with various nucleophiles. semanticscholar.org

Thiazoles : The Hantzsch thiazole (B1198619) synthesis, a classic method involving the reaction of α-haloketones with thioamides, is a primary route to this class of heterocycles. While this compound is a highly versatile building block for many nitrogen- and oxygen-containing heterocycles, its specific application in direct cyclocondensation with thioamides to form trifluoromethylated thiazoles is not as widely documented as its use for other heterocyclic systems. nih.gov

Pyrazoles : The synthesis of trifluoromethyl-substituted pyrazoles is one of the most prominent applications of ETFBO. semanticscholar.org By reacting ETFBO or related trifluoroacetylketene acetals with various hydrazines (such as hydrazine (B178648) hydrochloride or acetylguanidine), chemists can readily construct the pyrazole (B372694) ring. colab.wsresearchgate.net This reaction is fundamental in creating pyrazole derivatives that are integral to drugs with anti-inflammatory, analgesic, and antipyretic properties. nih.gov The CF₃ group enhances the lipophilicity and metabolic stability of the resulting pyrazole-based molecules. nih.gov

Isoxazoles : Similar to pyrazole synthesis, trifluoromethylated isoxazoles can be efficiently prepared. semanticscholar.org The reaction of 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one, a derivative of ETFBO, with hydroxylamine (B1172632) hydrochloride yields S,S-dimethylsulfoximido-substituted isoxazoles. colab.wsresearchgate.net This provides a reliable route to CF₃-containing isoxazoles, which are valuable scaffolds in medicinal chemistry.

Pyrimidines : Trifluoromethylated pyrimidines are also accessible using these synthons. semanticscholar.org For instance, the reaction of 4-ethoxy-4-(S,S-dimethylsulfoximido)-1,1,1-trifluorobut-3-en-2-one with acetylguanidine leads to the formation of pyrimidine (B1678525) derivatives bearing both a trifluoromethyl and a sulfoximido group. colab.wsresearchgate.net

Pyrroles : ETFBO is a well-established precursor for trifluoromethyl-substituted pyrroles. semanticscholar.orgrsc.org Syntheses often involve the reaction of ETFBO with α-amino acids to form intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones, which then undergo cyclization to yield the desired pyrrole (B145914) ring. colab.ws

Pyridines : The construction of the pyridine (B92270) core is another key application. ETFBO is used as a trifluoromethyl-containing building block for synthesizing pyridone intermediates, which are precursors to more complex pyridine derivatives. semanticscholar.org

Furans and Piperazines : Research has demonstrated that ETFBO is an effective building block for preparing trifluoromethyl-substituted furans and piperazines. semanticscholar.orgrsc.orgsigmaaldrich.com The synthetic strategy often involves an initial addition-elimination reaction to ETFBO, followed by a thiazolium-catalyzed Stetter reaction to form the heterocyclic ring. semanticscholar.orgrsc.orgsigmaaldrich.com

The table below summarizes the synthesis of various trifluoromethylated heterocycles using ETFBO and its derivatives.

| Heterocycle | Reactant(s) with ETFBO Derivative | Reference(s) |

| Pyrazoles | Hydrazines (e.g., hydrazine hydrochloride) | nih.govcolab.wsresearchgate.net |

| Isoxazoles | Hydroxylamine hydrochloride | colab.wsresearchgate.net |

| Pyrimidines | Acetylguanidine | colab.wsresearchgate.net |

| Pyrroles | α-Amino acids | colab.ws |

| Furans | Thiazolium catalyst (via Stetter reaction) | semanticscholar.orgrsc.orgsigmaaldrich.com |

| Piperazines | Thiazolium catalyst (via Stetter reaction) | semanticscholar.orgrsc.orgsigmaaldrich.com |

Construction of Substituted Arenes, Cyclohexenones, and Pyran-4-ones

Beyond five- and six-membered heterocycles, derivatives of this compound are instrumental in synthesizing carbocyclic and non-nitrogenous heterocyclic structures. Specifically, 4,4-dimethoxy-1,1,1-trifluorobut-3-en-2-one engages in formal [3+3] cyclocondensation reactions with 1,3-bis(silyloxy)-1,3-butadienes to produce a range of trifluoromethyl-substituted cyclic compounds. nih.govmdpi.com The outcome of these reactions is notably influenced by the choice of Lewis acid catalyst. nih.govmdpi.com

Substituted Arenes : When Titanium tetrachloride (TiCl₄) is used as the Lewis acid, the cyclocondensation affords functionalized trifluoromethyl-substituted arenes with high regioselectivity. nih.govmdpi.com This method provides an efficient route to compounds such as 4-methoxy-6-(trifluoromethyl)salicylates and 3-methoxy-5-(trifluoromethyl)phenols. nih.govmdpi.com

Cyclohexenones : The use of Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (Me₃SiOTf) as the catalyst with 1,3-bis(silyloxy)-1,3-butadienes that are substituted at the C-4 position leads to the formation of trifluoromethylated cyclohexenones. nih.govmdpi.com

Pyran-4-ones : If the reaction is mediated by Me₃SiOTf and the diene reactant has no substituent at the C-4 position, the cyclization results in trifluoromethyl-substituted pyran-4-ones. nih.govmdpi.com

This catalyst-dependent selectivity is highlighted in the following table:

| Catalyst | Diene Substituent (at C-4) | Product Class | Reference(s) |

| TiCl₄ | Any | Substituted Arenes | nih.govmdpi.com |

| Me₃SiOTf | Present | Cyclohexenones | nih.govmdpi.com |

| Me₃SiOTf | Absent | Pyran-4-ones | nih.govmdpi.com |

Introduction of Trifluoromethyl Moieties into Complex Molecular Architectures

The primary strategic value of this compound and its derivatives lies in their function as reliable synthons for incorporating the trifluoromethyl group into larger, more complex molecules. semanticscholar.org The CF₃ group is not naturally occurring, so its presence in pharmaceuticals and agrochemicals is a direct result of synthetic chemistry. semanticscholar.org This building block approach is often more efficient and predictable than direct trifluoromethylation of an already complex scaffold. By constructing a heterocyclic or carbocyclic core using this synthon, the CF₃ group is positioned with high regiochemical control. This method has been successfully applied to the synthesis of a variety of complex structures, including a new synthetic route towards the COX-2 selective anti-inflammatory drug Celebrex®. semanticscholar.orgrsc.orgsigmaaldrich.com

Role in the Design and Preparation of Biologically Relevant Scaffolds

The compounds synthesized from this compound are frequently designed as biologically active molecules or their immediate precursors. The presence of the trifluoromethyl group is a key design element aimed at optimizing the pharmacological or agrochemical profile of the target molecule.

Precursors for the Synthesis of Novel Pharmaceutical Candidates and Drug Discovery Efforts

This compound derivatives are pivotal intermediates in the synthesis of novel pharmaceutical candidates. semanticscholar.orgnih.gov The trifluoromethyl group can favorably alter a drug's metabolic stability, lipophilicity, and bioavailability. semanticscholar.orgnih.gov

Key examples include:

Anti-inflammatory Drugs : As mentioned, ETFBO is a key building block in an efficient synthesis of Celecoxib (Celebrex®), a widely used nonsteroidal anti-inflammatory drug (NSAID). semanticscholar.orgrsc.orgsigmaaldrich.com

Cancer Research : ETFBO plays a critical role in synthesizing farnesyltransferase inhibitors, which are a target in cancer research. nih.gov These inhibitors interfere with the function of proteins linked to cancer cell proliferation, and the unique structure of ETFBO facilitates the creation of potent inhibitors with improved bioavailability. nih.gov

The versatility of this synthon makes it a valuable tool in drug discovery, enabling the rapid generation of diverse, fluorinated compound libraries for screening and lead optimization. semanticscholar.org

Intermediates in Agrochemical Development, including Pesticides (Insecticides, Fungicides, Herbicides)

The agrochemical industry also relies heavily on fluorinated compounds to develop potent and effective products. semanticscholar.org Derivatives of this compound are useful intermediates for preparing new pesticides. semanticscholar.org The CF₃ group often leads to enhanced potency and desirable physicochemical properties in these applications. semanticscholar.org

Notable examples in herbicide development include:

Bicyclopyrone : This 4-hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicide, used in corn, is synthesized using an intermediate prepared from the cyclization of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one.

Pyroxsulam : Used for weed control in cereal crops, this herbicide is also synthesized via a pyridone intermediate derived from ETFBO.

The reliable incorporation of the trifluoromethyl group via these synthons is a key strategy in the ongoing development of new and improved agrochemicals. nih.gov

Utility in Peptide Synthesis: Formation of N-Protected Amino Acid Derivatives

The strategic incorporation of protecting groups is a cornerstone of successful peptide synthesis, preventing undesirable side reactions and enabling the sequential formation of peptide bonds. In this context, derivatives of this compound have emerged as valuable reagents for the N-protection of amino acids. The reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), a closely related analogue, with primary or secondary amines provides a direct route to N-protected amino acid derivatives.

This transformation proceeds via a Michael-type addition-elimination mechanism. The amine nucleophilically attacks the β-carbon of the α,β-unsaturated ketone, followed by the elimination of an ethoxy group to yield the corresponding N-protected compound. A significant advantage of this method is its efficiency, often proceeding at room temperature without the need for a catalyst.

The versatility of this approach is demonstrated by its compatibility with a range of amines, leading to the formation of various N-protected amino acid derivatives with high yields and stereoselectivity. This methodology offers a practical tool for peptide chemists, facilitating the synthesis of modified peptides with tailored properties.

| Amine Substrate | Yield (%) | Selectivity (E:Z) |

|---|---|---|

| Aniline | 95 | >99:1 |

| 4-Fluoroaniline | 92 | 98:2 |

| Benzylamine | 89 | 97:3 |

| 2-Aminoethanol | 85 | 96:4 |

| Diethylamine | 99 | >99:1 |

Contributions to Materials Science and Functional Molecule Development

The unique electronic and physical properties conferred by the trifluoromethyl group make this compound an intriguing building block for the development of advanced materials and functional molecules.

Development of Advanced Materials with Modified Chemical Resistances and Unique Properties

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing their chemical resistance, thermal stability, and lowering their surface energy. Fluoropolymers exhibit a unique combination of properties, including chemical inertness and exceptional weather resistance, making them valuable in a wide array of applications. uniss.it

While direct polymerization of this compound is not extensively documented in the reviewed literature, its structure as a fluorinated vinyl ketone suggests its potential as a monomer or co-monomer in the synthesis of fluorinated polymers. The resulting polymers would be expected to exhibit enhanced chemical resistance due to the presence of the trifluoromethyl groups. The controlled polymerization of vinyl ketones is an active area of research, with methods like photoinduced electron transfer–reversible addition–fragmentation chain transfer (PET-RAFT) polymerization being developed for a range of vinyl ketone monomers. rsc.org The application of such methods to this compound could pave the way for novel fluoropolymers with tailored properties.

The process of creating chemically resistant fluoropolymer coatings typically involves surface preparation, primer application, and a curing process to ensure the durability and performance of the coating. pfluon.com Polymers derived from this compound could potentially be utilized in such applications, offering robust protection in harsh chemical environments.

Precursors for Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology, and the development of new organic materials is crucial for improving their efficiency and stability. Electron transport materials (ETMs) are essential components of OLEDs, facilitating the movement of electrons from the cathode to the emissive layer. scribd.com

The synthesis of fluorinated heterocyclic compounds is an area of interest for OLED applications, as the introduction of fluorine can modulate the electronic properties of the molecules. uniss.itresearchgate.net Trifluoromethyl-substituted heterocycles, which can be synthesized from trifluoromethyl-α,β-ynones, are being explored for their potential in this field. researchgate.net

However, a direct and specific application of this compound as a precursor for components in OLEDs is not prominently featured in the reviewed scientific literature. While the synthesis of various electron transport materials and fluorinated compounds for OLEDs is an active area of research, the utility of this specific synthon in this context remains to be extensively explored and documented. scirp.orgresearchgate.net

Future Perspectives and Emerging Avenues in 1,1,1 Trifluorobut 3 En 2 One Research

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The development of efficient and selective methods for the synthesis of trifluoromethyl ketones is a cornerstone for advancing their application. Future research is poised to move beyond traditional approaches towards more sophisticated and sustainable strategies. A significant emerging area is the utilization of the potent greenhouse gas fluoroform (HCF₃) as a direct and economical trifluoromethylating agent. nih.govbeilstein-journals.org The combination of fluoroform with a base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of glymes has shown success in the nucleophilic trifluoromethylation of esters to yield trifluoromethyl ketones, a method that could be adapted for enone synthesis. nih.govbeilstein-journals.orgbeilstein-journals.org

Another promising frontier is the development of metal-free synthetic protocols. For instance, fluoroarenes have been shown to mediate the trifluoromethylation of carboxylic acids, activating the acid group and generating the trifluoromethyl anion in situ under mild conditions. organic-chemistry.org Radical processes also offer new pathways; a novel method has been described for converting vinyl triflates into α-trifluoromethylated ketones through a radical-mediated migration of the trifluoromethyl group, obviating the need for an external CF₃ source. nih.govresearchgate.net

Catalytic systems are central to future synthetic advancements. While palladium catalysis has been effectively used for the asymmetric allylation of precursors to create chiral trifluoromethyl diketones, the exploration of other transition metals and organocatalysts is an active area of research. nih.gov Chiral Lewis acid catalysts, such as chiral oxazaborolidinium ions (COBIs), are highly effective for activating carbonyl compounds in various asymmetric transformations and hold significant potential for catalyzing reactions involving 1,1,1-Trifluorobut-3-en-2-one. sigmaaldrich.com

| Methodology | Key Reagents/Catalysts | Starting Material Class | Key Feature |

|---|---|---|---|

| Nucleophilic Trifluoromethylation | Fluoroform (HCF₃), KHMDS, Triglyme | Esters | Utilizes a greenhouse gas as a CF₃ source. nih.govbeilstein-journals.org |

| Metal-Free Trifluoromethylation | Fluoroarenes | Carboxylic Acids | Avoids transition metal catalysts. organic-chemistry.org |

| Radical-Mediated Migration | Radical Initiator | Vinyl Triflates | Internal trifluoromethyl source. nih.govresearchgate.net |

| Palladium-Catalyzed Asymmetric Allylation | Pd Catalyst, Chiral Ligand | β-Ketoesters | Access to chiral α,α-disubstituted diketones. nih.gov |

| Tandem Claisen-Retro-Claisen Reaction | NaH, Ethyl Trifluoroacetate (B77799) | Alkyl Phenyl Ketones | Operationally simple approach. organic-chemistry.org |

In-depth Spectroscopic and Time-Resolved Mechanistic Investigations

A deeper understanding of the reaction mechanisms of this compound is critical for optimizing existing transformations and discovering new ones. While basic computed properties are available, detailed experimental spectroscopic data remains an area for development. nih.gov Future research will likely focus on comprehensive spectroscopic characterization using ¹H, ¹³C, and ¹⁹F NMR, as well as infrared and mass spectrometry to build a robust dataset for this key intermediate. Based on its structure, the ¹H NMR spectrum is expected to show complex signals in the vinyl region, while the ¹⁹F NMR would display a singlet for the CF₃ group.

Advanced mechanistic studies are moving beyond simple product analysis to the direct observation and characterization of transient intermediates. Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for mapping reaction pathways. For example, DFT calculations have been used to explore the molecular mechanism of [3+2] cycloaddition reactions involving fluoroalkenes, successfully determining that the reactions proceed via a one-step mechanism rather than through a zwitterionic intermediate. mdpi.com Similar computational studies on reactions of this compound could elucidate transition states and activation barriers, guiding the rational design of catalysts and reaction conditions.

Furthermore, experimental techniques like in situ NMR spectroscopy can provide real-time monitoring of reactions. Studies on related trichloromethyl-substituted enones have successfully used NMR in superacidic media to characterize the cationic intermediates that drive intramolecular cyclization reactions. beilstein-journals.org The application of time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could provide unprecedented insight into the lifetimes and dynamics of highly reactive species generated during photochemical or rapid catalytic reactions involving the title compound.

Expanding the Scope of Synthetic Utility in Unprecedented Chemical Transformations

While derivatives of this compound, such as 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) (ETFBO), are well-established precursors for five- and six-membered heterocycles, a significant future direction is the expansion of its synthetic utility into more complex and unprecedented chemical transformations. semanticscholar.orginnospk.com

A major area of opportunity lies in pericyclic reactions, particularly stereocontrolled cycloadditions. The electron-deficient nature of the double bond makes this compound an excellent dienophile for Diels-Alder reactions, which are known for their high atom economy and ability to rapidly build molecular complexity. nih.gov The use of chiral Lewis acid catalysts could enable highly enantioselective versions of these reactions. Similarly, its role as a dipolarophile in [3+2] cycloadditions with dipoles like nitrones and azomethine ylides offers a direct route to fluorine-containing five-membered heterocycles, with recent research demonstrating one-pot cycloaddition-isomerization-oxidation sequences to access valuable pyrazole (B372694) scaffolds. nih.govuchicago.edu

Asymmetric catalysis will be key to unlocking new potential. The development of catalytic enantioselective conjugate additions to the enone system would provide access to a wide range of chiral trifluoromethylated molecules. Furthermore, leveraging the carbonyl group, asymmetric catalysis can be used to construct multiple stereocenters simultaneously, a powerful strategy in complex target synthesis. nih.gov The application of modern catalytic methods, such as photoredox catalysis, could also open doors to novel radical-based transformations that are currently inaccessible through traditional thermal methods.

| Transformation Type | Potential Reaction Partner | Potential Product Class | Key Advantage |

|---|---|---|---|

| Asymmetric Diels-Alder Reaction | Dienes (e.g., Danishefsky's diene) | Chiral Trifluoromethylated Cyclohexenes | Rapid construction of stereochemically rich carbocycles. |

| Catalytic [3+2] Cycloaddition | Nitrones, Azides, Diazoalkanes | Chiral Trifluoromethylated Isoxazolidines, Triazoles, Pyrazolines | Direct synthesis of complex chiral heterocycles. nih.gov |

| Enantioselective Conjugate Addition | Organometallics, Michael Donors | Chiral β-substituted Trifluoromethyl Ketones | Access to versatile chiral building blocks. |

| Photoredox-Catalyzed Reactions | Alkyl Radicals, Trifluoromethyl Radicals | Complex Polyfunctionalized Ketones | Mild conditions for novel bond formations. |

| Asymmetric Carbonyl Reactions | Nucleophiles (e.g., Allyl silanes) | Chiral Tertiary Alcohols | Creation of quaternary stereocenters. |

Integration of Sustainable and Green Chemistry Principles in Synthesis and Application

The chemical industry is increasingly adopting the principles of green chemistry to minimize environmental impact. Future research on this compound will undoubtedly be guided by these principles, focusing on resource efficiency, waste reduction, and the use of safer processes. primescholars.com

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.comwikipedia.org Reactions with high atom economy, such as additions and cycloadditions, are inherently more sustainable than those that generate stoichiometric byproducts, like substitution or elimination reactions. nih.govrsc.org Designing synthetic routes that utilize this compound in atom-economical transformations like the Diels-Alder reaction will be a primary goal.

The shift from stoichiometric reagents to catalytic methods is another fundamental aspect of green chemistry. Catalytic processes reduce waste, lower energy requirements, and often allow for reactions to be performed under milder conditions. The development of highly efficient and recyclable catalysts for reactions involving this compound is a critical research avenue.

Furthermore, the choice of raw materials and solvents is paramount. The aforementioned use of fluoroform, a waste byproduct and greenhouse gas, as a CF₃ source is a prime example of turning an environmental liability into a valuable chemical feedstock. beilstein-journals.org Future work will also explore the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, and the development of solvent-free reaction conditions to further enhance the sustainability of synthetic processes involving this important fluorinated building block.

| Reaction Type | Theoretical Atom Economy | Green Chemistry Considerations |

|---|---|---|

| [4+2] Cycloaddition (Diels-Alder) | 100% | Highly atom-economical; can often be performed thermally without catalysts. nih.gov |

| [3+2] Cycloaddition | 100% | Excellent atom economy for heterocycle synthesis. nih.gov |

| Conjugate Addition | 100% | Atom-economical addition, though often requires catalytic activation. |

| Wittig Reaction | Low | Generates stoichiometric triphenylphosphine (B44618) oxide waste; poor atom economy. rsc.org |

| Substitution (e.g., on ETFBO) | Moderate to Low | Generates a leaving group as a byproduct, reducing overall atom economy. semanticscholar.org |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 1,1,1-Trifluorobut-3-en-2-one, and what experimental conditions are critical for reproducibility?

- Methodological Answer : The compound is typically synthesized via alkoxylation or condensation reactions. For example, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be prepared by reacting trifluoroacetyl derivatives with ethoxy-substituted enol ethers under anhydrous conditions. Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric precision to avoid side reactions like hydrolysis. Intermediate purification via distillation or chromatography is essential to isolate the enone .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is indispensable for structural confirmation. For instance:

- ¹⁹F NMR : A singlet near -75 ppm confirms the trifluoromethyl group.

- ¹H NMR : Vinyl protons (H3 and H4) exhibit coupling constants (J = 12–16 Hz) indicative of (E)-geometry.

GC-MS or HPLC should quantify purity (>95%), with retention times compared to standards. Error analysis (e.g., propagation of uncertainty in integration) ensures data reliability .

Advanced Research Questions

Q. How does the choice of amine nucleophile influence the reaction pathway of this compound, and what mechanistic insights explain divergent product formation?

- Methodological Answer : Primary arylamines (e.g., aniline) react via conjugate addition to form aryl-5-(trifluoromethyl)furan-3-amines, while secondary amines (e.g., pyrrolidine) induce cyclization to 4-amino-2,3-dihydrofuran-2-ols. Mechanistic studies (DFT calculations, kinetic isotope effects) suggest that steric and electronic factors dictate nucleophilic attack regioselectivity. Comparative analysis of intermediates via in situ IR or LC-MS can validate proposed pathways .

Q. What strategies optimize one-pot synthesis of trifluoromethylated heterocycles using this compound as a synthon?

- Methodological Answer : Sequential condensation-cyclization reactions in nonpolar solvents (e.g., toluene) enable efficient heterocycle formation without isolating intermediates. For example, reacting this compound with S,S-sulfoximides generates pyrazoles or isoxazoles. Key optimizations include:

- Solvent choice : Low-polarity solvents minimize side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization rates.

Reaction progress monitoring (TLC/GC) ensures intermediate conversion before initiating cyclization .

Q. How can researchers resolve contradictory reactivity outcomes when using this compound in fluorinated fragment-based synthesis?

- Methodological Answer : Divergent reactivity (e.g., unexpected ring-opening vs. cyclization) often arises from trace moisture or competing electrophilic pathways. Control experiments under rigorously anhydrous conditions and kinetic studies (variable-temperature NMR) can isolate contributing factors. Cross-referencing with fluorinated analogs (e.g., 4,4-diethoxy derivatives) clarifies substituent effects .

Q. What experimental design principles ensure robust statistical analysis in studies involving this compound?

- Methodological Answer :

- Hypothesis formulation : Define clear relationships between variables (e.g., solvent polarity vs. reaction yield).

- Replication : Triplicate runs for each condition to assess reproducibility.

- Data interpretation : Use ANOVA or t-tests to compare means, with p < 0.05 indicating significance.

Confounding variables (e.g., ambient humidity) must be controlled, and error bars in graphs should reflect standard deviation .

Data Interpretation and Reporting

Q. How should researchers analyze and present conflicting spectral data for this compound derivatives?

- Methodological Answer : Conflicting NMR shifts or unexpected coupling constants may signal impurities or tautomerism. Validate assignments via:

- 2D NMR (COSY, HSQC) : Confirm proton-carbon connectivity.

- Crystallography : Single-crystal X-ray structures resolve ambiguities.

Discrepancies should be discussed in the context of solvent effects or dynamic equilibria, with raw data appended to supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。